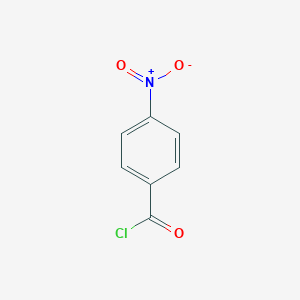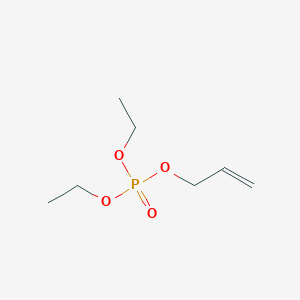
2-Bromo-5-fluoropyridine
Vue d'ensemble
Description
2-Bromo-5-fluoropyridine is a chemical compound with the molecular formula C5H3BrFN and a molecular weight of 175.99 g/mol . It is a halogenated pyridine derivative, characterized by the presence of both bromine and fluorine atoms on the pyridine ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Bromo-5-fluoropyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the development of agrochemical products, including herbicides and insecticides.
Organic Synthesis: It is employed in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Mécanisme D'action
Target of Action
2-Bromo-5-fluoropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research It’s known to be used in the synthesis of various compounds, indicating its role as a key intermediate in chemical reactions .
Mode of Action
The mode of action of this compound involves its participation in various chemical reactions. It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Biochemical Pathways
Its use in the synthesis of various compounds suggests that it can influence a range of biochemical pathways depending on the final products it helps to create .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compounds it helps to synthesize. For instance, it can be used in the synthesis of mGluR5 antagonist for the treatment of neuropathic pain . Therefore, its effects would be indirectly related to the biological activity of these final compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to react with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides . Therefore, the conditions under which it’s stored and used can significantly impact its reactivity and effectiveness.
Analyse Biochimique
Biochemical Properties
2-Bromo-5-fluoropyridine can participate in various biochemical reactions. It can be used in the synthesis of 5-fluoro-2-phenylpyridine and 5-fluoro-2-(p-tolyl)pyridine via Suzuki coupling reactions . It can also undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . The nature of these interactions involves the strong electron-withdrawing substituents in the aromatic ring of this compound .
Molecular Mechanism
It is known to participate in Suzuki coupling reactions and palladium-catalyzed homo-coupling reactions These reactions involve binding interactions with biomolecules and could potentially lead to changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluoropyridine can be synthesized through several methods. One common method involves the bromination of 2-amino-5-fluoropyridine. The process typically includes the following steps :
- Dissolve 2-amino-5-fluoropyridine in hydrobromic acid (48%) at 0°C.
- Slowly add liquid bromine to the solution over 10 minutes.
- Add sodium nitrite dissolved in water to the reaction mixture while maintaining the temperature at 0°C.
- Stir the mixture for 30 minutes at 0°C, then add sodium hydroxide solution while keeping the temperature below 10°C.
- Extract the product with ether, dry over sodium sulfate, filter, and concentrate to obtain this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Palladium-Catalyzed Reactions: It can undergo palladium-catalyzed homo-coupling reactions to form biaryl compounds and α-arylation of esters to produce 4-pyridylcarboxypiperidines.
Common Reagents and Conditions:
Suzuki Coupling: Phenylboronic acid or p-tolylboronic acid, palladium catalyst, and base in an aqueous medium.
Homo-Coupling: Palladium catalyst and suitable ligands in an organic solvent.
Major Products:
5-Fluoro-2-phenylpyridine: Formed via Suzuki coupling with phenylboronic acid.
5-Fluoro-2-(p-tolyl)pyridine: Formed via Suzuki coupling with p-tolylboronic acid.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-fluoropyridine
- 5-Bromo-2-fluoropyridine
- 2-Bromo-5-chloropyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness: 2-Bromo-5-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it suitable for specific synthetic applications that other similar compounds may not achieve .
Propriétés
IUPAC Name |
2-bromo-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-5-2-1-4(7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODINHBLNPPDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382481 | |
| Record name | 2-Bromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41404-58-4 | |
| Record name | 2-Bromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid](/img/structure/B41223.png)






